
Indolmycenic acid
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描述
Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.
常见问题
Q. Basic: What analytical techniques are most reliable for identifying indolmycenic acid and its analogues in microbial extracts?
Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution mass accuracy is the gold standard. Key steps include:
- Molecular networking : Cluster this compound analogues based on MS/MS fragmentation patterns (e.g., hydroxylated or methylated derivatives) .
- Fragmentation analysis : Compare observed MS/MS spectra to theoretical fragmentation pathways (e.g., loss of CO₂ or methyl groups) to verify structural hypotheses .
- Reference standards : Use indolmycin (the parent compound) as a benchmark for retention time and fragmentation behavior .
Answer :
- Strain selection : Use phylogenetically diverse actinomycetes (e.g., strains S4047-1, S4054) to account for ecological variation .
- Extraction protocol : Standardize solvent systems (e.g., ethyl acetate for non-polar analogues) and pH adjustments to maximize yield .
- Negative controls : Include non-producing strains (e.g., Streptomyces coelicolor) to rule out contamination .
Methodological Pitfall : Over-reliance on single extraction methods may miss hydroxylated analogues soluble in polar solvents.
Q. Advanced: How can researchers address the lack of resolved crystal structures for this compound-target complexes (e.g., tryptophanyl-tRNA synthetase)?
Answer :
- Docking simulations : Use AutoDock Vina with homology-modeled structures of bacterial tryptophanyl-tRNA synthetase (TrpRS) based on S. griseus (PDB: 1WRS) .
- Mutagenesis studies : Introduce point mutations (e.g., Ala→Gly in active sites) and measure this compound’s inhibitory effect via in vitro ATP-PPi exchange assays .
- Microscale thermophoresis : Quantify binding affinities using fluorescently labeled TrpRS and titrate this compound .
Data Limitation : Analogues with bulky substituents (e.g., methyl groups) may exhibit steric hindrance not predicted in silico.
Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (e.g., IC50=LogEC50Hill slope) using GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (p<0.05) to exclude technical replicates with aberrant values .
- Error propagation : Report uncertainties in IC50 values derived from triplicate experiments using standard error propagation formulas .
Example Dataset :
Concentration (µM) | Inhibition (%) | SEM (±%) |
---|---|---|
0.1 | 12.3 | 1.2 |
1.0 | 48.7 | 2.1 |
10.0 | 92.5 | 0.9 |
Q. Advanced: Why do some this compound analogues exhibit reduced antimicrobial activity despite structural similarity to indolmycin?
Answer :
- Steric effects : Methylation at the N-position (e.g., N-ditetramethylindolmycin) may block interaction with TrpRS’s substrate-binding pocket .
- Solubility : Hydroxylated analogues (e.g., indolmyceinic acid) may have poor membrane permeability, quantified via logP assays .
- Enzymatic resistance : Some pathogens upregulate efflux pumps (e.g., AcrAB-TolC in E. coli) when exposed to indolmycin derivatives .
Validation Strategy : Pair MIC assays with transcriptomic profiling (RNA-seq) of treated pathogens to identify resistance mechanisms .
Q. Basic: How should researchers document this compound’s stability under varying pH and temperature conditions?
Answer :
- Accelerated stability studies : Incubate this compound in buffers (pH 4–9) at 25°C/40°C for 14 days. Quantify degradation via HPLC area-under-curve (AUC) analysis .
- Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics (C=C0e−kt) .
- Light sensitivity : Store samples in amber vials and test UV-Vis absorption spectra post-exposure .
Critical Finding : Indolmyceinic acid degrades 30% faster at pH >8 due to deprotonation-induced hydrolysis .
Q. Advanced: What multi-omics approaches can elucidate the ecological role of this compound in microbial communities?
Answer :
- Metatranscriptomics : Profile BGC expression in soil microbiomes using RNA-seq and correlate with this compound abundance (LC-MS) .
- Metabolomics networking : Link this compound to quorum-sensing molecules (e.g., AHLs) via GNPS molecular networks .
- CRISPR interference : Knock down luxI/R homologues in producer strains and monitor community dynamics via fluorescence in situ hybridization (FISH) .
Hypothesis : this compound may act as a signaling molecule mediating cross-species competition in biofilms .
属性
分子式 |
C12H13NO3 |
---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1 |
InChI 键 |
NUFXPJOTSOMKFZ-HQJQHLMTSA-N |
手性 SMILES |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O |
规范 SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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